molecular formula C14H13NO B159178 N-Methyl-N-phenylbenzamide CAS No. 1934-92-5

N-Methyl-N-phenylbenzamide

Cat. No. B159178
CAS RN: 1934-92-5
M. Wt: 211.26 g/mol
InChI Key: LCOPCEDFGGUYRD-UHFFFAOYSA-N
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Description

N-Methyl-N-phenylbenzamide is a compound with the molecular formula C14H13NO . It acts as a potent PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) inhibitor . It is also employed as a pharmaceutical intermediate .


Synthesis Analysis

N-Methyl-N-phenylbenzamide can be synthesized by benzoylation of 2-methyl-5-nitroaniline . The single crystal of N2M5NPBA was grown by slow evaporation technique .


Molecular Structure Analysis

The molecular weight of N-Methyl-N-phenylbenzamide is 211.2591 . The IUPAC Standard InChI is InChI=1S/C14H13NO/c1-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11H,1H3 . The structure of N-Methyl-N-phenylbenzamide closely resembles that of 2-chloro-N-phenylbenzamide, with similar bond parameters .

Scientific Research Applications

Molecular Modeling and Crystallographic Studies

N-Methyl-N-phenylbenzamide and its derivatives have been studied for their molecular structures and conformations, especially in relation to their anticonvulsant activities. X-ray diffraction methods and molecular mechanics calculations have revealed consistent conformations in active compounds, which are crucial for demonstrating MES (maximal electroshock seizure) anticonvulsant activity. These studies provide insights into the structural features required for the anticonvulsant efficacy of this series of compounds (Duke & Codding, 1992).

Spectroscopic Studies

Research on benzamide derivatives, including N-Methyl-N-phenylbenzamide, has shown that some of these compounds undergo conformation changes in the excited state, which can be observed through spectroscopic studies. These changes are related to proton transfer reactions or twisted intramolecular charge-transfer processes, providing valuable information for understanding the electronic properties of these molecules (Brozis, Heldt & Heldt, 1999).

QSAR Models and Antiviral Activities

Quantitative structure-activity relationship (QSAR) models have been developed to predict the antiviral activities of N-phenylbenzamide compounds. Using density functional theory (DFT) and statistical methods, researchers have established relationships between molecular descriptors and antiviral activity, highlighting the potential of these compounds in the development of anti-EV 71 drugs (Bourass, Hadaji El Ghalia, Ouammou & Bouachrine, 2016).

Computational Design for Electron Transport

N-Phenylbenzamide has been identified as a promising framework for the intrinsic rectification of electron transport. Computational studies have shown that asymmetric functionalization of N-phenylbenzamide enhances its rectification properties, making it suitable for applications in molecular electronics and catalytic reactions (Ding et al., 2015).

Synthesis of N-Phenylbenzamide Derivatives

Research has also focused on the synthesis of various N-phenylbenzamide derivatives. These studies explore different synthetic routes and mechanisms, contributing to the understanding of chemical properties and potential applications of these compounds in various fields (Sary, Siswodihardjo & Budiati, 2015).

properties

IUPAC Name

N-methyl-N-phenylbenzamide
Source PubChem
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InChI

InChI=1S/C14H13NO/c1-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOPCEDFGGUYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172940
Record name N-Methylbenzanilide
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Molecular Weight

211.26 g/mol
Source PubChem
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Product Name

N-Methyl-N-phenylbenzamide

CAS RN

1934-92-5
Record name N-Methyl-N-phenylbenzamide
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Record name N-Methylbenzanilide
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Synthesis routes and methods

Procedure details

Several model compounds were prepared for carbon-13 NMR studies for comparison with Polymer 5 in Example V. Phenyl benzoate, benzanilide, N-methylbenzanilide, and thiophenyl benzoate were prepared from benzoyl chloride and phenol, aniline, N-methylaniline, and thiophenol, respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
XX Yang, C Zhou, DB Qin - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
The title compound, C20H18N2O, is composed of three aromatic rings, the dihedral angles between the phenyl and benzamide rings, and between the benzamide and aniline rings …
Number of citations: 9 scripts.iucr.org
P Panini, D Chopra - New Journal of Chemistry, 2015 - pubs.rsc.org
… From the analysis of the crystal structures of 11 compounds (ten derivatives of N-methyl-N-phenylbenzamide plus one unsubstituted compound) in this study, it was observed that seven …
Number of citations: 15 pubs.rsc.org
N Borduas, AJ Lough, VM Dong - Inorganica Chimica Acta, 2011 - Elsevier
… We imagined that N-methyl-N-phenylbenzamide (1a) could undergo initial ortho C–H bond activation by cyclopalladation to generate either Pd(II) six-membered palladacycle 2a or Pd(II…
Number of citations: 23 www.sciencedirect.com
N Wang, D Wang, Y He, J Xi, T Wang… - Advanced Synthesis …, 2022 - Wiley Online Library
… However, irradiation of N-methyl-N-phenylbenzamide 3 a under the optimal conditions failed to give any intermediate or annulation product 3 b (Scheme 4, eq 2). Thus, it is …
Number of citations: 9 onlinelibrary.wiley.com
D Yang, T Shin, H Kim, S Lee - Organic & Biomolecular Chemistry, 2020 - pubs.rsc.org
… In summary, unactivated tertiary amides, such as N-methyl-N-phenylbenzamide, reacted with primary amines in the presence of NiCl 2 and a briphos ligand to deliver transamidated …
Number of citations: 15 pubs.rsc.org
GR Brubaker - 1977 - search.proquest.com
… N-Methyl-N-phenylbenzamide (23) . . . . . . . . . . . . . . . . . - - - - - - 127 2- Anilinoacetophenone (24) - - - - - - - - - - - - - - - - - - - - - - - - - - - - … l33 Reaction of N-Methyl-N-phenylbenzamide (23) …
Number of citations: 0 search.proquest.com
T Harayama, T Akiyama, Y Nakano… - Chemical and …, 2002 - jstage.jst.go.jp
… was efficient for synthesizing gilvocarcin V employing sodium pivalate as a base,6) always gave a small amount of the hydrolysis product, 2-hydroxy-N-methyl-N-phenylbenzamide, …
Number of citations: 36 www.jstage.jst.go.jp
M Černý, J Málek, M Čapka… - Collection of …, 1969 - cccc.uochb.cas.cz
… Depending on the reduction conditions, N-methyl-N-phenylbenzamide yields either benzyl alcohol or benzyl alcohol plus benzaldehyde, or benzaldehyde, always in a mixture with N-…
Number of citations: 12 cccc.uochb.cas.cz
J Chen, M Xu, S Yu, Y Xia, S Lee - Organic letters, 2020 - ACS Publications
… Based on these results, we confirmed that N-methyl-N-phenylbenzamide and N,N-… However, 4-methyl-N-methyl-N-phenylbenzamide provided 3c in only 33% yield. 1,1-Biphenyl and 1-…
Number of citations: 27 pubs.acs.org
J Chen, Y Xia, S Lee - Organic Chemistry Frontiers, 2020 - pubs.rsc.org
… In addition, unactivated tertiary amides such N-methyl-N-phenylbenzamide (15) and N,N-dimethylbenzamide (16) showed very low and no activities in the reaction, respectively. It was …
Number of citations: 17 pubs.rsc.org

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